5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Overview
Description
5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole is a useful research compound. Its molecular formula is C9H4BrF3IN and its molecular weight is 389.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole and related compounds have been integral in various synthetic and reactivity studies. Murai et al. (2012) synthesized 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives. These compounds served as skeletons for the synthesis of bioactive indole metabolites, particularly useful in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012). Zhang and Larock (2003) explored the palladium-catalyzed intramolecular annulation of alkynes, converting a variety of N-substituted 2-bromo-1H-indole-3-carboxaldehydes to various gamma-carboline derivatives, highlighting the versatility of bromo- and iodoindoles in synthesizing complex heteropolycyclic structures (Zhang & Larock, 2003).
Cross-Coupling Reactions
Witulski et al. (2005) demonstrated the reactivity and selectivity of 3-iodoindoles and 5-bromo-3-iodoindoles in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. This study not only showcased the synthesis of new functionalized indoles and indazoles but also highlighted these compounds' potential as 5-HT receptor ligands, revealing their significance in the development of biologically active molecules (Witulski et al., 2005).
Structural and Surface Analysis
Barakat et al. (2017) conducted a detailed analysis of the crystal structure, Hirshfeld surface, and thermal properties of a derivative of 5-bromo-1H-indole. This study provided insights into the intermolecular interactions, molecular geometry optimizations, and thermal stability of such compounds, illustrating their potential in material science and molecular engineering applications (Barakat et al., 2017).
Application in Synthesis of Complex Molecules
Cacchi et al. (2015) reported a facile approach to synthesize 2,5,7-trisubstituted indoles from 2-bromo-6-iodo-4-substituted anilines. This synthesis pathway is significant in creating complex molecular structures, demonstrating the role of bromo- and iodoindoles in advancing synthetic chemistry (Cacchi et al., 2015).
Properties
IUPAC Name |
5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3IN/c10-6-1-4-7(14)3-15-8(4)2-5(6)9(11,12)13/h1-3,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMLBNUXBFHMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247474 | |
Record name | 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420537-61-6 | |
Record name | 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420537-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 5-bromo-3-iodo-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.